Cas no 1006512-02-2 (N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide)

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a pyrazole core linked to a benzodioxole carboxamide moiety. Its structural design combines a 3-methyl-1-phenylpyrazole group with a 1,3-benzodioxole-5-carboxamide, offering potential utility in medicinal chemistry and agrochemical research. The compound's pyrazole scaffold is known for its bioactivity, while the benzodioxole moiety may enhance binding affinity or metabolic stability. This hybrid structure could be of interest in the development of enzyme inhibitors or receptor modulators. Its precise physicochemical and pharmacological properties would require further characterization, but its modular synthesis allows for derivatization to explore structure-activity relationships.
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide structure
1006512-02-2 structure
Product Name:N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide
CAS No:1006512-02-2
MF:C18H15N3O3
MW:321.330003976822
CID:6123638
PubChem ID:45501949
Update Time:2025-06-13

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide
    • N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
    • N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
    • F5125-0164
    • VU0636678-1
    • 1006512-02-2
    • AKOS024499410
    • Inchi: 1S/C18H15N3O3/c1-12-9-17(21(20-12)14-5-3-2-4-6-14)19-18(22)13-7-8-15-16(10-13)24-11-23-15/h2-10H,11H2,1H3,(H,19,22)
    • InChI Key: JLPQHMYKEAEHPP-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(NC3=CC(C)=NN3C3=CC=CC=C3)=O)C=C2OC1

Computed Properties

  • Exact Mass: 321.11134135g/mol
  • Monoisotopic Mass: 321.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 65.4Ų

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

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Additional information on N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide

Research Brief on N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 1006512-02-2)

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 1006512-02-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and benzodioxole moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide involves a multi-step process that ensures high yield and purity. Recent advancements in synthetic methodologies have optimized the reaction conditions, reducing byproduct formation and improving scalability. The compound's structural features, including the benzodioxole ring, contribute to its stability and bioavailability, making it a viable candidate for oral administration.

Pharmacological evaluations have revealed that N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide exhibits potent activity against specific molecular targets. In vitro studies demonstrate its efficacy in modulating key signaling pathways involved in inflammation and cancer progression. Notably, the compound has shown selective inhibition of certain kinases, which are critical in the regulation of cell proliferation and survival. These findings suggest its potential as a therapeutic agent for inflammatory diseases and oncology.

In vivo studies have further corroborated the compound's therapeutic potential. Animal models of chronic inflammation and tumor growth have shown significant reduction in disease markers upon treatment with N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, has been characterized, revealing favorable parameters for clinical development. Additionally, toxicity studies indicate a manageable safety profile, with no significant adverse effects observed at therapeutic doses.

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide is under active investigation. Preliminary data suggest that it interacts with specific protein domains, disrupting protein-protein interactions that are crucial for disease progression. Structural-activity relationship (SAR) studies are ongoing to optimize the compound's efficacy and selectivity. Computational modeling and molecular docking simulations have provided insights into the binding modes, guiding the design of derivatives with improved pharmacological properties.

Current research efforts are focused on advancing N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide into preclinical and clinical trials. Collaborative initiatives between academic institutions and pharmaceutical companies aim to accelerate its development as a therapeutic agent. The compound's unique chemical structure and promising biological activity make it a standout candidate in the search for novel treatments for complex diseases.

In conclusion, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 1006512-02-2) represents a significant advancement in chemical biology and drug discovery. Its synthesis, pharmacological properties, and mechanism of action have been extensively studied, highlighting its potential as a therapeutic agent. Continued research and development efforts are expected to further elucidate its clinical applications and pave the way for its translation into patient care.

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